Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
Description
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS: 5395-36-8) is a heterocyclic compound featuring a tetrahydroquinazoline backbone with two ketone groups at positions 2 and 4 and an ethyl ester moiety at position 6. The molecular formula is C₁₁H₁₂N₂O₄, with a molecular weight of 236.22 g/mol. Its structure combines aromatic and partially saturated rings, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing keto groups and the ester functionality, which facilitate nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-quinazoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h3-5H,2H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBHGAMUWNFAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethyl Ester Group
The ethyl ester group undergoes nucleophilic substitution under acidic or basic conditions, facilitating functional group interconversions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | 85–92% | |
| Transesterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate | 78% | |
| Amidation | NH<sub>3</sub>/MeOH, 60°C | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide | 67% |
Key Findings :
-
Hydrolysis to the carboxylic acid is quantitative under strong alkaline conditions.
-
Transesterification efficiency depends on alcohol nucleophilicity and catalyst strength.
Nucleophilic Additions at Carbonyl Positions
The 2,4-dioxo groups participate in nucleophilic additions, forming derivatives with amines, thiols, or hydrazines.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine Addition | Benzylamine, EtOH, Δ | 3-Benzylamino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate | 73% | |
| Thiol Addition | Thiophenol, K<sub>2</sub>CO<sub>3</sub>, DMF | 3-Phenylthio-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate | 65% | |
| Hydrazone Formation | Hydrazine hydrate, EtOH | 2,4-Dioxo-3-hydrazinyl-1,2,3,4-tetrahydroquinazoline-6-carboxylate | 81% |
Mechanistic Insights :
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Amine addition occurs preferentially at the 3-position due to steric and electronic factors.
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Thiols require polar aprotic solvents (e.g., DMF) for efficient conjugation.
Alkylation and Acylation Reactions
The NH groups in the tetrahydroquinazoline ring undergo alkylation or acylation to modify solubility and bioactivity.
Applications :
Cyclization and Ring-Forming Reactions
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
Notable Observations :
-
Cyclization with PCl<sub>5</sub> generates tricyclic structures with potential anticancer activity .
Oxidation and Reduction Reactions
Controlled redox reactions modify the quinazoline core or side chains.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation of Ester | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | 90% | |
| Reduction of Carbonyl | NaBH<sub>4</sub>, Ni catalyst | 2,4-Dihydroxy-1,2,3,4-tetrahydroquinazoline-6-carboxylate | 58% |
Challenges :
-
Over-reduction may lead to ring saturation, necessitating precise stoichiometric control.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For example, a study demonstrated that certain modifications of this compound could lead to enhanced selectivity and potency against various cancer cell lines .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme implicated in DNA repair mechanisms. Inhibiting PARG can sensitize cancer cells to chemotherapy by disrupting their repair capabilities. This application highlights the compound's role in developing novel cancer therapies .
Organic Synthesis Applications
1. Building Block for Heterocycles
this compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications that can lead to the formation of new materials with desired properties .
2. Synthesis of Quinazoline Derivatives
This compound can be utilized in synthetic pathways to generate quinazoline derivatives that have applications in pharmaceuticals and agrochemicals. The ability to modify its structure facilitates the development of compounds with tailored biological activities .
Case Study 1: Anticancer Properties
A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The study found that the compound induced apoptosis and inhibited cell migration at micromolar concentrations. This suggests its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PARG by derivatives of this compound. The researchers reported that specific modifications led to increased binding affinity and selectivity towards the enzyme compared to existing inhibitors. These findings pave the way for developing more effective cancer treatments by targeting DNA repair pathways .
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate can be better understood by comparing it to analogs. Below is a detailed analysis of five related compounds, supported by a comparative data table (Table 1).
Structural and Functional Group Analysis
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS: 301359-45-5)
- Key Differences :
- The ester group is methyl (vs. ethyl), reducing lipophilicity.
- The carboxylate is at position 7 (vs. 6), altering steric and electronic effects.
- Implications :
- Lower molecular weight (222.20 g/mol ) and reduced hydrophobicity may affect solubility and bioavailability .
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 945655-38-9)
- Key Differences :
- A 2-chlorophenyl substituent introduces aromaticity and steric bulk.
- Implications :
- Sulfur’s polarizability may improve binding to metal ions or biological targets. The chloro substituent could enhance stability and reactivity in cross-coupling reactions .
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Key Differences:
- An indole core replaces the quinazoline system, altering π-π stacking interactions.
- An amino group at position 6 introduces basicity and hydrogen-bond donor capacity. Implications:
Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS: 1245648-09-2)
- Key Differences :
- A pyrrolo-triazine ring system replaces the quinazoline backbone, modifying electron distribution.
- Implications :
- The fused triazine-pyrrole structure may confer unique photophysical properties, useful in materials science .
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate (CAS: 142027-05-2)
- Key Differences :
- Hydroxyl groups replace keto oxygens, increasing polarity and acidity (pKa ~8–10).
- The tetrahydro ring is saturated at positions 5–8 (vs. 1–4 in the target compound).
- Implications :
- Enhanced solubility in aqueous media but reduced thermal stability due to hydrogen bonding .
Data Table: Comparative Analysis
Table 1: Structural and Functional Comparison of this compound and Analogs
*Similarity scores (0–1 scale) based on structural algorithms comparing functional groups and topology .
Research Implications
- Synthetic Utility : The ethyl ester group in the target compound and its analogs enables facile hydrolysis to carboxylic acids for further derivatization.
- Biological Relevance: Thioxo and amino analogs may exhibit enhanced interactions with enzymes or receptors due to sulfur or basic nitrogen atoms.
- Material Science : The pyrrolo-triazine analog’s fused heterocycles could be explored for optoelectronic applications .
Biological Activity
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation : C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2
The compound features a quinazoline core structure with two carbonyl groups (dioxo) and an ethyl ester functional group. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
This compound exhibits multiple biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of quinazoline compounds can possess significant antibacterial and antifungal properties. This compound's structure suggests potential interactions with microbial enzymes or cell membranes.
- Antitumor Activity : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. This compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes like kinases and proteases. This inhibition can disrupt critical signaling pathways involved in various diseases.
Antimicrobial Studies
A study published in MDPI highlighted the antimicrobial effects of several quinazoline derivatives. This compound was tested against various bacterial strains and exhibited notable inhibitory effects (Table 1).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antitumor Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. A notable case involved testing on human breast cancer cell lines (MCF-7), where the compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
Enzyme Inhibition Mechanism
The mechanism of action involves binding to the active sites of target enzymes. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression. The binding affinity was quantified using molecular docking studies which indicated a strong interaction with the ATP-binding site of the kinase.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. A common synthetic route includes:
- Condensation : Reacting anthranilic acid with isocyanates.
- Cyclization : Forming the quinazoline ring structure.
- Carboxylation : Introducing the carboxylic acid moiety at position six.
This synthetic pathway allows for the production of various derivatives by modifying starting materials or reaction conditions.
Q & A
Q. What are the established synthetic routes for Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted anilines with β-keto esters, followed by functionalization. For example, a four-component reaction in aqueous media (to enhance sustainability) can yield structurally analogous tetrahydroquinazolines by combining amines, aldehydes, diketones, and ethyl cyanoacetate under microwave or reflux conditions . Optimization parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent choice : Polar aprotic solvents (DMF) enhance solubility, while water reduces byproducts .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6–8 hrs under reflux) .
Table 1: Synthetic Optimization Parameters
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | 65–80% | |
| Solvent | H₂O/EtOH (1:1) | 70–85% | |
| Temperature/Time | Microwave, 100°C, 30 min | 75% |
Q. How is the structural identity of this compound validated in crystallographic and spectroscopic studies?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data to confirm bond lengths, angles, and hydrogen-bonding networks. For example, tetrahydroquinazoline derivatives often exhibit planar heterocyclic cores with ethyl carboxylate groups in equatorial positions .
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic signals include downfield-shifted protons (δ 10–12 ppm for NH groups) and carbonyl carbons (δ 160–180 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H) .
Q. What are common chemical modifications to enhance reactivity or solubility for downstream applications?
Methodological Answer:
- Ester hydrolysis : Treatment with NaOH/EtOH converts the ethyl ester to a carboxylic acid, improving water solubility for biological assays.
- Halogenation : Electrophilic substitution at the quinazoline ring (e.g., bromination) introduces handles for cross-coupling reactions .
- Reductive amination : Primary amines can be introduced to the diketone moiety for functional diversification .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?
Methodological Answer: Data contradictions arise from crystal imperfections (e.g., twinning, solvent disorder). Strategies include:
- SHELXL refinement : Use PART instructions to model disordered regions and apply restraints (e.g., SIMU for thermal motion) .
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Validation tools : Check R-factors, residual density maps, and PLATON alerts to ensure model accuracy .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., dihydrofolate reductase) using the compound’s crystal structure as input.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory activity .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Methodological Answer:
- Stability studies : Use HPLC-MS to monitor degradation under varying conditions (e.g., pH 2–12, 37°C).
- Acidic conditions : Hydrolysis of the ester group dominates.
- Basic conditions : Quinazoline ring oxidation may occur .
- Buffer selection : Phosphate buffers (pH 7.4) with 10% DMSO enhance solubility without inducing decomposition .
Q. What strategies mitigate low yields in multi-step syntheses of derivatives?
Methodological Answer:
- Stepwise optimization : Isolate intermediates (e.g., via column chromatography) to minimize side reactions.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How can crystallographic data resolve ambiguities in regioselectivity during functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
